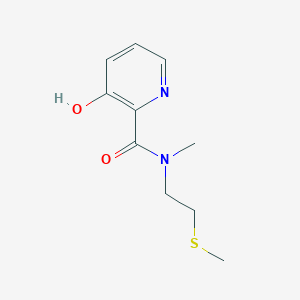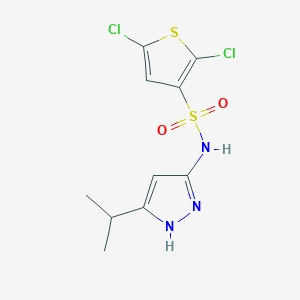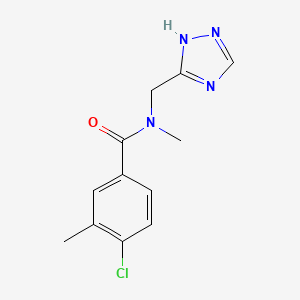![molecular formula C12H17ClN4O B6642418 3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)
3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one is a synthetic organic compound that features a chloropyrimidine moiety linked to a piperidine ring via a propanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one typically involves the following steps:
Formation of the Chloropyrimidine Intermediate: The starting material, 5-chloropyrimidine, is synthesized through the chlorination of pyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Amination Reaction: The chloropyrimidine intermediate is then reacted with an amine, such as piperidine, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired amino derivative.
Coupling with Propanone: The final step involves coupling the amino derivative with a propanone moiety, which can be achieved through a condensation reaction using reagents like acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chloropyrimidine ring can be replaced by various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Ammonia (NH3), sodium thiolate (NaSR), sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino, thiol, or alkoxy derivatives.
科学的研究の応用
3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design and development of chemical probes for investigating biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals due to its versatile reactivity.
作用機序
The mechanism of action of 3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and hydrophobic interactions with active sites, while the piperidine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-[(5-Bromopyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one
- 3-[(5-Fluoropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one
- 3-[(5-Methylpyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one
Uniqueness
Compared to its analogs, 3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its electronic distribution and reactivity. This makes it particularly useful in the synthesis of compounds with specific pharmacological profiles and enhances its utility in various chemical reactions.
特性
IUPAC Name |
3-[(5-chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c13-10-8-15-12(16-9-10)14-5-4-11(18)17-6-2-1-3-7-17/h8-9H,1-7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNVVQVYCUXHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)
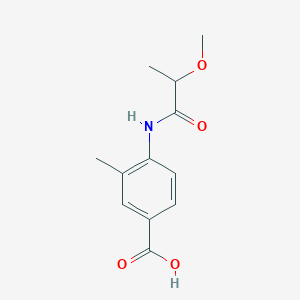
![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)
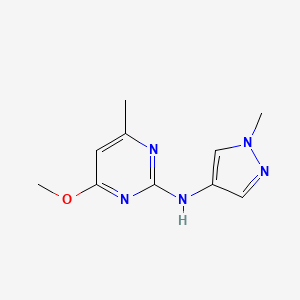
![1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
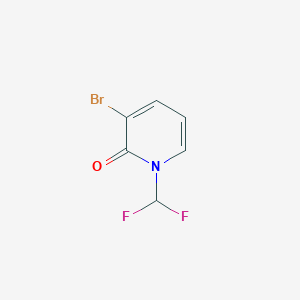
![N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide](/img/structure/B6642413.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)
